1-(2-Bromopyridin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.1 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-(2-Bromopyridin-3-yl)piperazine typically involves the reaction of piperazine with 2-bromo-3-chloropyridine . The reaction is carried out under specific conditions to ensure the formation of the desired product. Here is a general synthetic route:
Starting Materials: Piperazine and 2-bromo-3-chloropyridine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1-(2-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced with other groups in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atom is replaced with an aryl group.
Scientific Research Applications
1-(2-Bromopyridin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as therapeutic agents.
Biological Research: The compound is used in the development of probes and ligands for biological targets, aiding in the study of biochemical pathways and mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical entities.
Mechanism of Action
The specific mechanism of action for 1-(2-Bromopyridin-3-yl)piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, such as receptors or enzymes. For instance, some piperazine compounds act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparison with Similar Compounds
1-(2-Bromopyridin-3-yl)piperazine can be compared with other pyridinylpiperazine derivatives, such as:
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent biological activity.
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the bromine atom in this compound makes it particularly useful for further functionalization through substitution reactions.
Properties
Molecular Formula |
C9H12BrN3 |
---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
1-(2-bromopyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12BrN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
InChI Key |
CPXVQDMPRPAOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.